3-(Hydroxymethyl)octan-2-one

Flavor Chemistry Physicochemical Property Formulation

3-(Hydroxymethyl)octan-2-one (CAS 59191-78-5), also referred to as 3-(Hydroxymethyl)-2-octanone or FEMA 3292, is a C9 aliphatic acyloin (α-hydroxy ketone) with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is a colorless oily liquid characterized by a musty, herbaceous, sweet, and earthy aroma.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 59191-78-5
Cat. No. B1605069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)octan-2-one
CAS59191-78-5
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC(CO)C(=O)C
InChIInChI=1S/C9H18O2/c1-3-4-5-6-9(7-10)8(2)11/h9-10H,3-7H2,1-2H3
InChIKeyXLFYWCDNLLZTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in oils
Soluble (in ethanol)

3-(Hydroxymethyl)octan-2-one (CAS 59191-78-5): Acyloin Flavor & Fragrance Compound Sourcing Guide


3-(Hydroxymethyl)octan-2-one (CAS 59191-78-5), also referred to as 3-(Hydroxymethyl)-2-octanone or FEMA 3292, is a C9 aliphatic acyloin (α-hydroxy ketone) with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol [1]. It is a colorless oily liquid characterized by a musty, herbaceous, sweet, and earthy aroma . The compound is primarily synthesized via crossed-aldol condensation and is utilized as a flavoring and perfuming agent, imparting fungal, herbal, and earthy notes to food and fragrance formulations [2]. Its regulatory profile includes JECFA (No. 1839) and FEMA GRAS (No. 3292) listings, with an ADI of 'No safety concern at current levels of intake' [3][4].

3-(Hydroxymethyl)octan-2-one Procurement: Why Structural Analogs Are Not Functionally Interchangeable


Substituting 3-(Hydroxymethyl)octan-2-one with other acyloins or simple ketones, such as 2-octanone or 3-hydroxy-2-octanone, without supporting sensory and analytical data introduces significant formulation risk. Even minor structural modifications within this class profoundly alter vapor pressure, partition behavior (logP), and ultimately, odor character and threshold [1][2]. For instance, 2-octanone lacks the hydroxymethyl group, resulting in a different odor profile and volatility [3][4]. Furthermore, 3-(Hydroxymethyl)octan-2-one is subject to specific purity specifications, including a minimum assay of 90% and a defined secondary component (7% 3-methylene-2-octanone), which directly impact its sensory performance and are not met by generic hydroxy-ketone alternatives [5]. Therefore, procurement based solely on chemical class without verification of the exact compound's quantitative specifications is likely to result in a product that does not meet intended olfactory or flavoring performance criteria.

3-(Hydroxymethyl)octan-2-one (FEMA 3292) Quantitative Differentiation Evidence


3-(Hydroxymethyl)octan-2-one vs. 2-Octanone: LogP and Volatility Profile Differentiation

The introduction of a hydroxymethyl group onto the octan-2-one backbone fundamentally alters the molecule's physicochemical properties compared to the parent ketone, 2-octanone. This modification impacts its partitioning behavior, volatility, and ultimately, its release profile in complex matrices. The predicted logP of 3-(Hydroxymethyl)octan-2-one is 1.69, indicating a balanced hydrophilic-lipophilic character . In contrast, the parent compound, 2-octanone, has a higher predicted logP of approximately 2.37, suggesting it is significantly more hydrophobic [1]. Furthermore, the boiling point of 3-(Hydroxymethyl)octan-2-one is 244-245 °C , while 2-octanone boils at a substantially lower temperature of 173 °C [2]. These differences in logP and boiling point indicate that 3-(Hydroxymethyl)octan-2-one will exhibit a distinct temporal release profile and matrix interaction, which is not interchangeable with 2-octanone.

Flavor Chemistry Physicochemical Property Formulation

3-(Hydroxymethyl)octan-2-one vs. 3-Hydroxy-2-octanone: Sensory Character Differentiation

While 3-(Hydroxymethyl)octan-2-one and 3-hydroxy-2-octanone (also known as acetoin) are both acyloins, their distinct alkyl chain lengths result in vastly different odor profiles. 3-(Hydroxymethyl)octan-2-one (C9 chain) is characterized by a complex musty, herbal, sweet, and earthy aroma . In contrast, 3-hydroxy-2-octanone (C8 chain, often referred to as acetoin) typically presents a buttery, creamy, and slightly sour dairy note [1][2]. This stark contrast in sensory character, from earthy/herbal to dairy/buttery, is a direct consequence of the difference in carbon chain length (C9 vs. C8) and substitution pattern. Substituting one for the other would fundamentally alter the intended flavor or fragrance profile.

Sensory Science Flavor Chemistry Product Development

3-(Hydroxymethyl)octan-2-one Purity Specification: Defined Secondary Component as a Batch-to-Batch Consistency Metric

Unlike many flavor compounds where purity is specified solely by a minimum assay, 3-(Hydroxymethyl)octan-2-one has a defined and quantifiable secondary component. The JECFA specification requires a minimum assay of 90% for the main component, but critically notes the presence of 3-methylene-2-octanone at a level of 7% [1][2]. This specific compositional fingerprint is a key differentiator for quality control. A generic 'hydroxy-ketone' or 'acyloin' from an alternative supplier may lack this specification, potentially exhibiting a different impurity profile that could lead to off-notes or altered sensory performance. Monitoring the 3-methylene-2-octanone content provides a tangible metric for ensuring batch-to-batch consistency and adherence to the intended flavor profile.

Quality Control Analytical Chemistry Flavor Manufacturing

3-(Hydroxymethyl)octan-2-one JECFA Safety Assessment: ADI and Regulatory Clearance

3-(Hydroxymethyl)octan-2-one has undergone a safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been assigned an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. This conclusion was reached at the 69th meeting (2008) based on the available data on its metabolism and toxicology [3]. This specific JECFA evaluation and resulting ADI designation provides a clear, verifiable safety benchmark for procurement. While other acyloins may also be considered safe, the existence of this specific JECFA assessment and its explicit 'no safety concern' ADI provides documented, internationally recognized justification for its use in food applications, which may not be available for unlisted or less-studied structural analogs.

Regulatory Science Food Safety Toxicology

3-(Hydroxymethyl)octan-2-one Synthetic Route: Crossed-Aldol as a Distinct Pathway from Simple Ketones

The synthesis of 3-(Hydroxymethyl)octan-2-one is specifically envisioned via a crossed-aldol reaction between 2-octanone and formaldehyde . This contrasts sharply with the synthesis of simple ketones like 2-octanone, which are often produced via oxidation of secondary alcohols (e.g., 2-octanol) or other less selective methods [1]. The requirement for a crossed-aldol reaction introduces different synthetic challenges, cost structures, and potential impurity profiles (e.g., self-condensation products) compared to the more straightforward oxidation routes. This distinction is relevant for sourcing because it can impact the cost, scalability, and purity of the final product, and may require specialized manufacturing capabilities not possessed by all fine chemical suppliers.

Organic Synthesis Process Chemistry Sourcing

3-(Hydroxymethyl)octan-2-one (CAS 59191-78-5): High-Value Application Scenarios


Sourcing for Savory and Earthy Flavor Formulations

Procurement teams seeking to create complex savory profiles (e.g., mushroom, truffle, or aged cheese) or earthy, herbal notes in sauces, seasonings, and processed foods should prioritize 3-(Hydroxymethyl)octan-2-one. Its unique musty, sweet, and earthy aroma provides a base note that is difficult to replicate with other single molecules. The defined JECFA safety profile and purity specification [1] provide a reliable framework for quality assurance and regulatory compliance in food applications.

Perfumery and Fragrance Base Note Formulation

In fragrance development, 3-(Hydroxymethyl)octan-2-one serves as a valuable base note to impart naturalistic fungal, woody, and earthy nuances to fine fragrances, cosmetics, and personal care products [2]. Its lower volatility (boiling point 244-245 °C) relative to many top and middle notes ensures longevity on the skin or fabric. Sourcing the specific FEMA 3292 material, with its characterized secondary component (3-methylene-2-octanone) [3], is critical for ensuring batch-to-batch olfactory consistency in commercial fragrance blends.

Quality Control and Analytical Method Development

For analytical chemists and QC laboratories tasked with verifying the identity and purity of flavor ingredients, 3-(Hydroxymethyl)octan-2-one presents a defined target. The JECFA specification, which includes not only a minimum assay but also the specific quantitation of a secondary component (7% 3-methylene-2-octanone) [3], provides a ready-made analytical benchmark. This allows for the development of robust GC or GC-MS methods to authenticate the ingredient and ensure it meets the expected compositional fingerprint, thereby preventing the use of substandard or misidentified alternatives.

Structure-Activity Relationship (SAR) Studies in Acyloin Flavor Research

Research scientists investigating the relationship between molecular structure and olfactory perception in the acyloin family can utilize 3-(Hydroxymethyl)octan-2-one as a key comparator. Its C9 chain length and specific substitution pattern place it at a distinct point in the homologous series between smaller acyloins like acetoin (C8) and larger ones [4]. Studying its sensory profile in comparison to these analogs provides valuable insights into the SAR of earthy/musty notes versus buttery/dairy notes, and can inform the rational design of novel flavor molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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